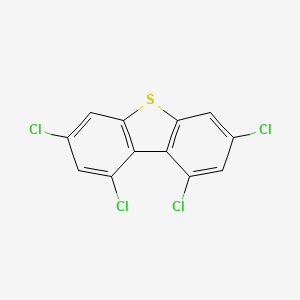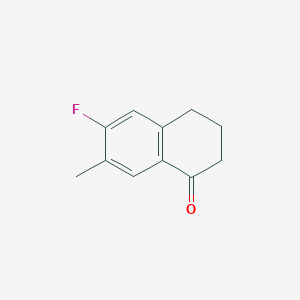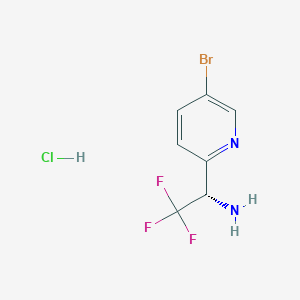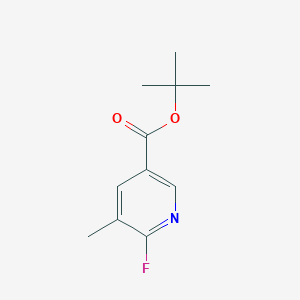![molecular formula C11H18F3NO2 B13040024 3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid](/img/structure/B13040024.png)
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butylbicyclo[111]pentan-1-amine; trifluoroacetic acid is a compound that combines the bicyclo[111]pentane structure with a tert-butyl group and an amine functionality, paired with trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylbicyclo[1.1.1]pentan-1-amine typically involves the construction of the bicyclo[1.1.1]pentane core followed by the introduction of the tert-butyl group and the amine functionality. One common approach is to start with a bicyclo[1.1.1]pentane precursor and perform a series of functional group transformations to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, would be crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butylbicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The tert-butyl group or the amine functionality can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines or oxides, while substitution reactions can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-tert-butylbicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity of the compound. The tert-butyl group and amine functionality can participate in hydrogen bonding and electrostatic interactions, affecting the overall activity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate
- 3-tert-Butylbicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-Tert-butylbicyclo[1.1.1]pentan-1-amine; trifluoroacetic acid is unique due to its combination of the bicyclo[1.1.1]pentane core with a tert-butyl group and an amine functionality. This structural arrangement provides distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H18F3NO2 |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
3-tert-butylbicyclo[1.1.1]pentan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H17N.C2HF3O2/c1-7(2,3)8-4-9(10,5-8)6-8;3-2(4,5)1(6)7/h4-6,10H2,1-3H3;(H,6,7) |
Clave InChI |
NKTOQZWDMOHVRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C12CC(C1)(C2)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Racemic-(3R,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13039968.png)
![(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13039981.png)


![N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B13039992.png)







